molecular formula C16H24N4O2 B7136087 N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide

N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide

Cat. No.: B7136087
M. Wt: 304.39 g/mol
InChI Key: JWRVYCLTYDZXFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropyl group, a methoxypyridine moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-22-16-5-2-13(10-17-16)11-19-6-8-20(9-7-19)12-15(21)18-14-3-4-14/h2,5,10,14H,3-4,6-9,11-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRVYCLTYDZXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN2CCN(CC2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high efficiency and purity in the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxypyridine moiety can yield N-oxides, while reduction of the piperazine ring can produce secondary amines.

Scientific Research Applications

N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[4-(pyridin-3-yl)methyl]piperazin-1-yl]acetamide
  • N-cyclopropyl-2-[4-(6-chloropyridin-3-yl)methyl]piperazin-1-yl]acetamide
  • N-cyclopropyl-2-[4-(6-fluoropyridin-3-yl)methyl]piperazin-1-yl]acetamide

Uniqueness

N-cyclopropyl-2-[4-[(6-methoxypyridin-3-yl)methyl]piperazin-1-yl]acetamide is unique due to the presence of the methoxypyridine moiety, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.